Alpha-synuclein is primarily expressed in neurons and is abundant in presynaptic terminals. It is classified as a member of the synuclein family, which also includes beta-synuclein and gamma-synuclein, each varying in their expression patterns and functions. The classification can be summarized as follows:
The synthesis of alpha-synuclein can be achieved through various biochemical methods. Notably, recombinant DNA technology is commonly employed to produce this protein in bacterial systems. The following methods are typically used:
Alpha-synuclein consists of 140 amino acids and has a unique structure characterized by its intrinsically disordered regions that facilitate its interaction with membranes and other proteins. Key structural features include:
Structural data show that alpha-synuclein exists primarily as a monomer under physiological conditions but can aggregate into oligomers and fibrils under pathological conditions .
Alpha-synuclein undergoes various chemical reactions that lead to its aggregation:
These reactions are critical for understanding the pathological mechanisms underlying synucleinopathies .
The mechanism by which alpha-synuclein contributes to neurodegeneration involves several steps:
Data from studies indicate that these processes are crucial for the progression of diseases like Parkinson's .
Alpha-synuclein exhibits several notable physical and chemical properties:
These properties are essential for understanding its biological function and interactions within neuronal environments .
Alpha-synuclein has several important applications in research:
Recent advancements include the development of assays for detecting alpha-synuclein aggregates in various tissues, enhancing diagnostic capabilities for Parkinson's disease .
Synucleins are small, soluble proteins primarily expressed in neural tissue, with α-synuclein (αSyn) being the most extensively studied due to its central role in neurodegenerative diseases. The protein family comprises three major isoforms: α-, β-, and γ-synuclein, encoded by distinct genes (SNCA, SNCB, SNCG) [1] [9]. αSyn consists of 140 amino acids organized into three functionally distinct domains:
The N-terminal region (residues 1–60) features seven imperfect 11-residue repeats with a conserved KTKEGV hexameric motif, resembling apolipoprotein lipid-binding domains [1] [2] [9]. This domain adopts an amphipathic α-helical conformation upon membrane interaction, facilitated by electrostatic and hydrophobic forces. It preferentially binds small unilamellar vesicles (SUVs) with high curvature and anionic phospholipids like phosphatidylserine (PS), phosphatidylinositol (PI), and phosphatidic acid (PA) (Table 1) [1] [2] [9]. Parkinson’s disease (PD)-linked mutations (e.g., A30P, E46K) alter lipid affinity: A30P reduces membrane binding, while E46K enhances it [2] [9].
Table 1: Lipid-Binding Preferences of αSyn’s N-Terminal Domain
Lipid Type | Binding Affinity | Structural Consequence |
---|---|---|
Phosphatidylserine (PS) | Moderate (Kd ~1.2 μM) | Extended α-helix |
Phosphatidylinositol 4,5-bisphosphate (PIP2) | High (Kd ~450 nM) | Broken α-helix |
Phosphatidic acid (PA) | High (Kd ~490 nM) | Membrane tubulation |
Saturated fatty acids | Low | Minimal structural change |
The NAC domain (residues 61–95) is unique to αSyn and absent in β/γ-isoforms. It is highly hydrophobic and aggregation-prone, initially identified in Alzheimer’s disease amyloid plaques [1] [4] [9]. This region drives β-sheet formation during amyloid fibril assembly due to its propensity for cross-β structures. Mouse αSyn lacks this aggregatory tendency due to sequence variations, underscoring its role in human pathology [1] [4].
The acidic C-terminus (residues 96–140) is intrinsically disordered and highly soluble, containing 15 acidic residues (10 Glu, 5 Asp) [2] [4] [9]. It modulates αSyn’s biological functions through:
αSyn exists in a dynamic equilibrium between monomers and metastable tetramers. Physiological tetramers, identified in human erythrocytes, exhibit α-helical structure and resist aggregation. They are stabilized by N-terminal interactions involving residues 1–100 [1] [5] [9]. However, this tetrameric state remains controversial, as some studies report αSyn as predominantly monomeric in neurons [1] [5]. Disruption of this equilibrium—due to mutations or oxidative stress—shifts αSyn toward aggregation-prone monomers [5]. Single-molecule studies reveal millisecond-scale conformational transitions, indicating stable intermediate states within the monomeric ensemble [5].
In pathological conditions, αSyn undergoes conformational transitions from disordered/α-helical states to β-sheet-rich fibrils. This process involves:
Table 2: Structural Polymorphisms in αSyn Fibrils
Fibril Type | Protofilaments | Diameter (nm) | Associated Pathology |
---|---|---|---|
Twisted | 2 | 10 ± 2 | Parkinson’s disease |
Ribbon | 2 | 5 ± 1 | Multiple system atrophy |
Two-fold symmetric | 2 | 8 ± 1 | Dementia with Lewy bodies |
Amyloid rods | 4+ | >12 | In vitro assemblies |
Phosphorylation at serine 129 (pS129) is the dominant PTM in Lewy bodies, present in >90% of aggregated αSyn [2] [8]. While pS129 is detectable in soluble physiological αSyn, its pathological roles include:
C-terminal truncation (at residues 103–140) is a signature modification in Lewy pathology:
Table 3: Pathological Post-Translational Modifications of αSyn
Modification | Site(s) | Enzymes Involved | Pathological Consequence |
---|---|---|---|
Phosphorylation | S129, Y125 | Polo-like kinases (PLK2/3) | Fibril stabilization |
Ubiquitination | K12, K21, K23 | E3 ubiquitin ligases (e.g., Nedd4) | Clearance impairment |
Truncation | D115, N122, Y133 | Calpain-1, caspase-1 | Enhanced fibril nucleation |
Nitration | Y39, Y125 | Reactive nitrogen species | Oligomer stabilization |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1